molecular formula C11H12O2 B1329719 1-(p-Tolyl)cyclopropanecarboxylic acid CAS No. 83846-66-6

1-(p-Tolyl)cyclopropanecarboxylic acid

Cat. No.: B1329719
CAS No.: 83846-66-6
M. Wt: 176.21 g/mol
InChI Key: AYUGAOYMYXSOKU-UHFFFAOYSA-N
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Description

1-(p-Tolyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H12O2 It features a cyclopropane ring attached to a carboxylic acid group and a p-tolyl group (a benzene ring substituted with a methyl group)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of p-tolylacetic acid derivatives. This can be achieved using diazo compounds and transition metal catalysts such as rhodium or copper. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired cyclopropane derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(p-Tolyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(p-Tolyl)cyclopropanecarboxylic acid exerts its effects depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the aromatic ring’s electron density influences the reactivity and position of substitution. In reduction reactions, the carboxylic acid group is converted to an alcohol or aldehyde through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the p-tolyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    p-Tolylacetic acid: Contains a methylene group instead of a cyclopropane ring, leading to different reactivity and applications.

    Cyclopropylmethanol: Features a hydroxyl group instead of a carboxylic acid group, altering its chemical properties and uses.

Uniqueness: 1-(p-Tolyl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a p-tolyl group, which confer distinct steric and electronic properties. These features make it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

1-(4-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O2/c1-8-2-4-9(5-3-8)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUGAOYMYXSOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232742
Record name 1-(p-Tolyl)cyclopropanecarboxylic acid
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83846-66-6
Record name 1-(4-Methylphenyl)cyclopropanecarboxylic acid
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Record name 1-(p-Tolyl)cyclopropanecarboxylic acid
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Record name 1-(p-Tolyl)cyclopropanecarboxylic acid
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Record name 1-(p-tolyl)cyclopropanecarboxylic acid
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Record name 1-(P-TOLYL)CYCLOPROPANECARBOXYLIC ACID
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